Ethyl N-(4-bromophenyl)alaninate
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Overview
Description
Ethyl N-(4-bromophenyl)alaninate is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of alanine, where the amino group is substituted with a 4-bromophenyl group, and the carboxyl group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(4-bromophenyl)alaninate typically involves the reaction of 4-bromobenzylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group of 4-bromobenzylamine attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(4-bromophenyl)alaninate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of Ethyl N-phenylalaninate.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: The major products are oxides of the original compound.
Reduction: The major product is Ethyl N-phenylalaninate.
Substitution: The products depend on the nucleophile used; for example, substitution with hydroxyl groups forms Ethyl N-(4-hydroxyphenyl)alaninate.
Scientific Research Applications
Ethyl N-(4-bromophenyl)alaninate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl N-(4-bromophenyl)alaninate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, which influences its binding affinity to various receptors and enzymes. The ester group allows for hydrolysis, releasing the active form of the compound that can interact with biological pathways.
Comparison with Similar Compounds
Ethyl N-(4-bromophenyl)alaninate can be compared with other similar compounds such as Ethyl N-phenylalaninate and Ethyl N-(4-chlorophenyl)alaninate. The presence of the bromine atom in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding, which are not observed in its analogs.
List of Similar Compounds
- Ethyl N-phenylalaninate
- Ethyl N-(4-chlorophenyl)alaninate
- Ethyl N-(4-fluorophenyl)alaninate
These compounds share a similar core structure but differ in the substituents on the phenyl ring, which influences their chemical behavior and applications.
Properties
IUPAC Name |
ethyl 2-(4-bromoanilino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-15-11(14)8(2)13-10-6-4-9(12)5-7-10/h4-8,13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBRQHYBBUDPLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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